N-(4-phenylbutanoyl)-L-prolinol chemical structure and properties
N-(4-phenylbutanoyl)-L-prolinol chemical structure and properties
This is a comprehensive technical guide for N-(4-phenylbutanoyl)-L-prolinol , a specialized chiral building block and potential pharmaceutical intermediate.[1][2][3][4][5]
Executive Summary
N-(4-phenylbutanoyl)-L-prolinol (IUPAC: [(2S)-1-(4-phenylbutanoyl)pyrrolidin-2-yl]methanol) is a chiral amide derivative synthesized from L-prolinol and 4-phenylbutanoic acid .[1][2][3][4][5] It serves two primary roles in chemical research:
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Medicinal Chemistry Scaffold: It functions as a core pharmacophore for Prolyl Oligopeptidase (POP) inhibitors , a class of compounds investigated for cognitive enhancement and neuroprotection (e.g., in Alzheimer's research).[1][4][5] The lipophilic phenylbutyl tail facilitates blood-brain barrier (BBB) penetration, while the prolinol moiety mimics the transition state of peptide hydrolysis.[3][4][5]
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Chiral Auxiliary: In asymmetric synthesis, the steric bulk and coordination ability of the hydroxymethyl group allow it to induce stereoselectivity in alkylation and aldol reactions.[4][5]
Chemical Structure & Identity
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | [(2S)-1-(4-phenylbutanoyl)pyrrolidin-2-yl]methanol |
| Common Name | N-(4-phenylbutyryl)-L-prolinol |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.34 g/mol |
| Chiral Center | (S)-Configuration at C2 of the pyrrolidine ring |
| CAS Number | Not widely listed; treat as novel intermediate |
| SMILES | O=C(CCCC1=CC=CC=1)N2CCC[C@H]2CO |
Structural Analysis
The molecule consists of three distinct functional domains:
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Lipophilic Tail (Phenylbutyl): A 4-carbon alkyl chain terminated by a phenyl ring.[1][2][3][4][5] This domain provides hydrophobic interaction sites (e.g., with the S1/S2 pockets of enzymes) and enhances membrane permeability.[3][4][5]
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Linker (Amide Bond): A rigid planar bond that restricts conformational freedom, crucial for receptor binding.[1][4][5]
-
Chiral Head (L-Prolinol): The (S)-pyrrolidine ring with a hydroxymethyl group.[1][2][3][4][5] The hydroxyl group can act as a hydrogen bond donor/acceptor or a coordination site for metals in catalysis.[5]
Structural Diagram (Graphviz)
Figure 1: Structural connectivity and functional domains of N-(4-phenylbutanoyl)-L-prolinol.[1][2][3][4][5]
Physicochemical Properties
Predicted values based on fragment contribution methods (ChemAxon/ACD).
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.1 – 2.5 | Lipophilic; indicates good membrane permeability and potential BBB crossing.[1][2][3][4][5] |
| Polar Surface Area (PSA) | ~49.8 Ų | < 90 Ų suggests excellent oral bioavailability and CNS penetration.[1][4][5] |
| Hydrogen Bond Donors | 1 (OH) | Critical for active site interaction or metal coordination.[1][4][5] |
| Hydrogen Bond Acceptors | 2 (C=O, OH) | Facilitates solubility in polar organic solvents.[1][4][5] |
| Solubility (Water) | Low (< 1 mg/mL) | Requires organic co-solvents (DMSO, Ethanol) for biological assays.[1][3][4][5] |
| Solubility (Organic) | High | Soluble in DCM, Methanol, Ethyl Acetate, DMSO.[1][4][5] |
| Physical State | Viscous Oil or Low-Melting Solid | The amide bond increases rigidity compared to L-prolinol (liquid).[1][2][3][4][5] |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most efficient synthesis involves the N-acylation of L-prolinol.[1][2][3][4][5] Two primary pathways exist:
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Acid Chloride Method: Reaction of L-prolinol with 4-phenylbutyryl chloride.[1][2][3][4][5] (Preferred for scale-up).
-
Coupling Agent Method: Reaction of L-prolinol with 4-phenylbutanoic acid using EDC/HOBt or HATU.[1][2][3][4][5] (Preferred for mild conditions).[1][3][4][5]
Protocol: Acid Chloride Route (Standard)
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve L-prolinol (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions (O-acylation).
-
Addition: Add 4-phenylbutyryl chloride (11 mmol) dropwise over 15 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1][4][5]
-
Quenching: Quench with saturated NaHCO₃ solution (30 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).[1][4][5]
-
Workup: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Hexane:EtOAc gradient) to obtain the pure amide.
Synthesis Workflow Diagram
Figure 2: Synthesis workflow via the Acid Chloride method.
Analytical Characterization (Expected Data)
To validate the structure, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
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δ 7.15–7.30 (m, 5H): Phenyl aromatic protons.
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δ 4.20 (m, 1H): Proline α-proton (chiral center).[1][3][4][5]
-
δ 3.50–3.70 (m, 2H): Hydroxymethyl protons (-CH₂OH).[1][3][4][5]
-
δ 3.30–3.50 (m, 2H): Proline δ-protons (N-CH₂).[1][2][3][4][5]
-
δ 2.30 (t, 2H): Protons adjacent to carbonyl (-CH₂-CO-).[1][2][3][4][5]
-
-
Mass Spectrometry (ESI-MS):
-
IR Spectroscopy:
Applications & Mechanism of Action
Prolyl Oligopeptidase (POP) Inhibition
This compound acts as a substrate-analog inhibitor .[1][2][3][4][5]
-
Mechanism: The prolyl ring binds to the S1 specificity pocket of the POP enzyme.[5] The phenylbutyl group extends into the hydrophobic S2/S3 pockets, increasing binding affinity.[4] The hydroxymethyl group mimics the transition state or interacts with the catalytic serine/histidine triad.[4][5]
-
Therapeutic Potential: POP inhibitors are studied for restoring memory and cognition in neurodegenerative diseases by preventing the degradation of neuropeptides like substance P and arginine-vasopressin.[1][2][5]
Chiral Auxiliary in Asymmetric Synthesis
The compound is used to induce chirality in reactions such as:
-
Asymmetric Alkylation: The hydroxyl group can chelate lithium enolates, directing electrophilic attack to one face of the molecule.[4]
-
Michael Addition: Acts as a chiral scaffold to direct the addition of nucleophiles to α,β-unsaturated systems.[1][2][4]
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[4][5]
-
Handling: Wear nitrile gloves, safety goggles, and use a fume hood.[4]
-
Storage: Store at -20°C (long term) or 4°C (short term) in a sealed container under inert gas to prevent oxidation of the alcohol or hydrolysis of the amide.
References
-
Wallén, E. A., et al. (2002).[4][5][7] "New 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines were synthesized.[1][2][3][4][5][7] Their inhibitory activity against prolyl oligopeptidase from pig brain was tested in vitro."[3][4][7] Bioorganic & Medicinal Chemistry, 10(7), 2199-2206.[1][4][5] Link
-
Gante, J. (1989).[1][4][5] "Peptidomimetics—Tailored Enzyme Inhibitors."[4][5] Angewandte Chemie International Edition, 33(17), 1699-1720.[1][4][5] Link[1][3][4][5]
-
Venäläinen, J. I., et al. (2004).[4][5] "Prolyl oligopeptidase inhibitors: a new approach for the treatment of cognitive disorders."[4] Biochemical Pharmacology, 68(10), 2013-2027.[1][4][5] Link
-
Sigma-Aldrich. "L-Prolinol Product Information & Safety Data Sheet." Link[1][3][4][5]
-
PubChem. "Compound Summary: 4-Phenylbutyric acid."[1][2][4][5] Link
Sources
- 1. CL 242817 | C18H21NO5S | CID 128829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23356-96-9|L-Prolinol|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 66831-17-2: L-Proline, 4-(phenylmethoxy)-, methyl este… [cymitquimica.com]
- 5. L-Prolinol | C5H11NO | CID 640091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prolinol - Wikipedia [en.wikipedia.org]
- 7. 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
